molecular formula C14H12N2O B12567271 N-Benzyl-2,1-benzoxazol-3-amine CAS No. 195611-41-7

N-Benzyl-2,1-benzoxazol-3-amine

Cat. No.: B12567271
CAS No.: 195611-41-7
M. Wt: 224.26 g/mol
InChI Key: IPLDDZLYLYFDLK-UHFFFAOYSA-N
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Description

N-Benzyl-2,1-benzoxazol-3-amine: is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are bicyclic compounds consisting of a benzene ring fused with an oxazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, pharmaceuticals, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl-2,1-benzoxazol-3-amine typically involves the condensation of 2-aminophenol with benzyl aldehyde. The reaction is usually carried out in the presence of a catalyst such as FeCl3 under reflux conditions. The reaction proceeds through the formation of an imine intermediate, which then cyclizes to form the benzoxazole ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. Catalysts such as nanocatalysts or metal catalysts can be employed to improve the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions: N-Benzyl-2,1-benzoxazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form benzoxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring or the oxazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products:

Scientific Research Applications

N-Benzyl-2,1-benzoxazol-3-amine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-Benzyl-2,1-benzoxazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the inhibition or activation of biological processes. For example, it may inhibit the growth of microbial cells by interfering with their metabolic pathways or induce apoptosis in cancer cells by targeting specific proteins .

Comparison with Similar Compounds

Uniqueness: N-Benzyl-2,1-benzoxazol-3-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its benzyl group enhances its lipophilicity, making it more effective in crossing biological membranes and interacting with molecular targets .

Properties

CAS No.

195611-41-7

Molecular Formula

C14H12N2O

Molecular Weight

224.26 g/mol

IUPAC Name

N-benzyl-2,1-benzoxazol-3-amine

InChI

InChI=1S/C14H12N2O/c1-2-6-11(7-3-1)10-15-14-12-8-4-5-9-13(12)16-17-14/h1-9,15H,10H2

InChI Key

IPLDDZLYLYFDLK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC2=C3C=CC=CC3=NO2

Origin of Product

United States

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